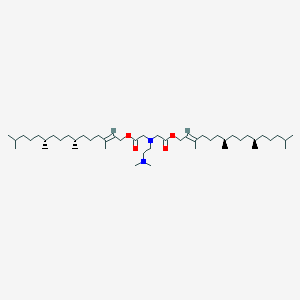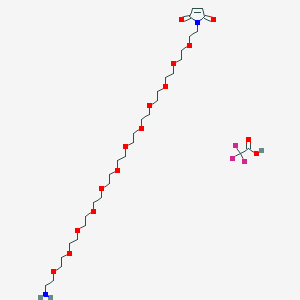
1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a complex organic compound with a unique structure It consists of a pyrrole ring substituted with a long polyether chain and an amino group, and it is stabilized as a trifluoroacetate salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Polyether Chain: The polyether chain can be synthesized through a stepwise polymerization of ethylene oxide or other suitable monomers under controlled conditions.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Coupling of the Polyether Chain to the Pyrrole Ring: This step involves the use of coupling agents such as carbodiimides to link the polyether chain to the pyrrole ring.
Formation of the Trifluoroacetate Salt: The final compound is obtained by treating the product with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group and the pyrrole ring can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the development of advanced materials, such as polymers and surfactants.
作用機序
The mechanism of action of 1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves its interaction with molecular targets such as proteins and cell membranes. The polyether chain allows for insertion into lipid bilayers, while the amino group can form hydrogen bonds with target molecules. The pyrrole ring may participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione: Lacks the trifluoroacetate salt, which may affect its solubility and stability.
1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione hydrochloride: Similar structure but different counterion, which can influence its chemical properties.
Uniqueness
1-(38-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate salt, which enhances its stability and solubility in various solvents. This makes it particularly useful in applications where these properties are critical.
特性
分子式 |
C32H57F3N2O16 |
|---|---|
分子量 |
782.8 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H56N2O14.C2HF3O2/c31-3-5-35-7-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-36-6-4-32-29(33)1-2-30(32)34;3-2(4,5)1(6)7/h1-2H,3-28,31H2;(H,6,7) |
InChIキー |
NSSGQMUFUSRSIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



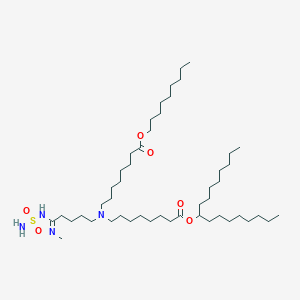
![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
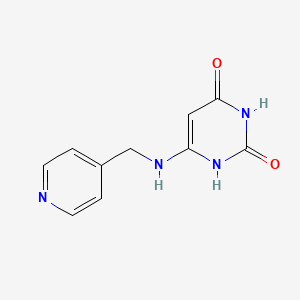
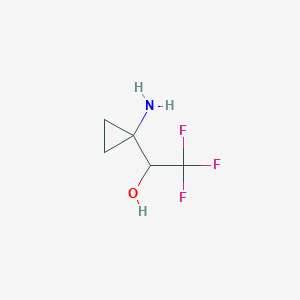
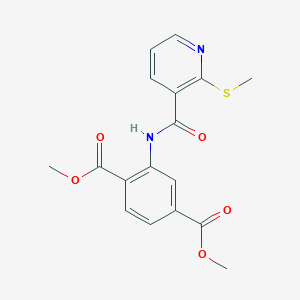
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
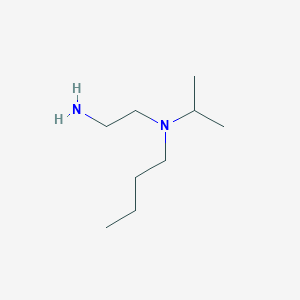
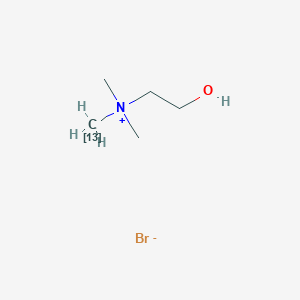
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
